5-Chloro-1-methyl-4-nitroimidazole-13C4

Stable isotope labeling Mass spectrometry Internal standard

5-Chloro-1-methyl-4-nitroimidazole-13C4 (CAS 1391052-79-1, TRC Cat. No.

Molecular Formula C4H4ClN3O2
Molecular Weight 165.514
CAS No. 1391052-79-1
Cat. No. B587073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1-methyl-4-nitroimidazole-13C4
CAS1391052-79-1
Synonyms5-Chloro-1-methyl-4-nitro-1H-imidazole-13C4;  1-Methyl-4-nitro-5-chloroimidazole-13C4;  NSC 7852-13C4; 
Molecular FormulaC4H4ClN3O2
Molecular Weight165.514
Structural Identifiers
SMILESCN1C=NC(=C1Cl)[N+](=O)[O-]
InChIInChI=1S/C4H4ClN3O2/c1-7-2-6-4(3(7)5)8(9)10/h2H,1H3/i1+1,2+1,3+1,4+1
InChIKeyOSJUNMSWBBOTQU-JCDJMFQYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-1-methyl-4-nitroimidazole-13C4 (CAS 1391052-79-1): A 13C4-Labeled Stable Isotope Internal Standard for Azathioprine Impurity Quantification


5-Chloro-1-methyl-4-nitroimidazole-13C4 (CAS 1391052-79-1, TRC Cat. No. C369272) is a stable isotope-labeled analog of 5-chloro-1-methyl-4-nitroimidazole (CMNI, CAS 4897-25-0) in which all four carbon atoms of the imidazole scaffold are replaced by 13C . The unlabeled parent compound is a key synthetic intermediate in the manufacture of azathioprine and is designated as Azathioprine EP Impurity C in the European Pharmacopoeia . The 13C4-labeled variant is purpose-built as an internal standard (IS) for liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods that quantify residual CMNI in azathioprine active pharmaceutical ingredient (API) and finished drug products.

Why Unlabeled CMNI or Deuterated Analogs Cannot Substitute for 5-Chloro-1-methyl-4-nitroimidazole-13C4 in Regulated Quantitative Bioanalysis


Using the unlabeled compound (CAS 4897-25-0) as an internal standard is analytically invalid because it is chemically identical to the target analyte—CMNI—and therefore cannot be distinguished from residual impurity already present in the sample matrix [1]. Deuterium-labeled analogs (e.g., a hypothetical D3-CMNI), while mass-differentiated, exhibit a well-documented chromatographic isotope effect: deuterated internal standards elute at a measurably different retention time than their protiated analytes, degrading their ability to compensate for matrix-induced ion suppression in LC-MS/MS [2]. The 13C4-labeled CMNI avoids both pitfalls: its +4 Da mass shift is sufficient for full MS resolution from the unlabeled analyte, and 13C substitution preserves near-identical chromatographic behavior, ensuring co-elution and accurate matrix-effect correction [2].

Quantitative Differentiation Evidence: 5-Chloro-1-methyl-4-nitroimidazole-13C4 vs. Closest Analogs and Alternatives


Mass Shift of +4.0 Da Provides Unambiguous MS Resolution from Unlabeled CMNI Analyte

The 13C4 labeling replaces all four carbon atoms in the imidazole ring with 13C, increasing the average molecular mass from 161.546 Da (unlabeled, NIST) to 165.517 Da (13C4, ChemSpider), yielding a net mass shift of approximately +4.0 Da [1]. This 4-Da separation places the IS signal well outside the natural-abundance M+2 and M+4 isotope envelopes of the unlabeled analyte (which arise from 37Cl and minor 13C contributions), ensuring that the IS channel is free of cross-talk from the analyte [2].

Stable isotope labeling Mass spectrometry Internal standard

13C-Labeled IS Co-Elutes with Analyte; Deuterated IS Shows Chromatographic Separation That Degrades Matrix-Effect Correction

Berg et al. (2011) systematically compared 13C-labeled and 2H-labeled internal standards for UPLC-MS/MS determination of amphetamine and methamphetamine in urine. The 13C-labeled ISs co-eluted with their native analytes under all chromatographic conditions tested, whereas the 2H-labeled ISs exhibited a consistent slight separation from their analytes, resulting in inferior compensation for ion suppression effects when deuterated ISs were used [1]. Although this study was performed on amphetamines, the physico-chemical principle is class-general: the relative mass difference between 2H and 1H (≈100%) is far larger than between 13C and 12C (≈8%), causing a measurable reverse-phase retention time shift for deuterated compounds that is absent for 13C-labeled analogs [1].

Chromatographic co-elution Ion suppression Deuterium isotope effect

Validated HPLC Method for CMNI as Azathioprine-Related Substance: LOD 0.933 ng, Recovery 100.0% (RSD 0.14%)

Kuang et al. (2013) developed and validated an HPLC method for determining related substances in azathioprine tablets, with CMNI (5-chloro-1-methyl-4-nitroimidazole) as one of two specified impurities. The method achieved a linear range of 0.125–1.80 μg·mL⁻¹ for CMNI (r = 0.9999), a detection limit (LOD) of 0.933 ng, and an average spike recovery of 100.0% with an RSD of 0.14% [1]. While this published method used external standardization, the quantitative performance metrics establish the sensitivity and precision baseline that an isotope-dilution LC-MS/MS approach—using 13C4-CMNI as the internal standard—can further improve by correcting for recovery variability and matrix effects.

HPLC method validation Azathioprine impurity Pharmaceutical quality control

Pharmacopoeial Identity as Azathioprine EP Impurity C Ensures Regulatory Acceptance of 13C4-CMNI as the Method IS

The unlabeled parent compound is officially designated as Azathioprine EP Impurity C (synonyms: 5-chloro-1-methyl-4-nitro-1H-imidazole; chloromethylnitroimidazole) and is listed in the European Pharmacopoeia azathioprine monograph as a specified impurity requiring control . The EP reference standard for Impurity C (available as unlabeled material) is intended for system suitability and identification, not as an isotope-dilution internal standard. This creates a specific procurement rationale: the 13C4-labeled analog (CAS 1391052-79-1) is the only commercially available isotopically labeled form of this EP-specified impurity, making it the unique choice for any laboratory that must develop or validate an LC-MS/MS impurity method compliant with ICH Q3A/Q3B and pharmacopoeial expectations .

European Pharmacopoeia Impurity reference standard Regulatory compliance

Procurement Value: 13C4-CMNI Price Premium (~$480/mg) vs. Unlabeled CMNI (~$0.003/mg) Is Justified by Exclusive Function as Isotope-Dilution IS

A procurement cost comparison reveals the magnitude of the value differentiation. Unlabeled 5-chloro-1-methyl-4-nitroimidazole (CAS 4897-25-0, ≥97% purity) is available at approximately $16 per 5 g (≈$0.003/mg) from bulk chemical suppliers . In contrast, 5-Chloro-1-methyl-4-nitroimidazole-13C4 (TRC C369272) is priced at ~$265 per 0.5 mg and ~$2,411 per 5 mg (≈$480/mg) [1]. This ≈160,000-fold price differential reflects the multi-step 13C incorporation synthesis required to achieve >99 atom% 13C isotopic enrichment at all four carbon positions [2]. Critically, the unlabeled compound cannot substitute for the labeled analog in any isotope-dilution MS workflow because it is the target analyte itself—the price premium is therefore a direct function of the compound's irreplaceable role as a mass-differentiated internal standard.

Procurement cost analysis Stable isotope economics Internal standard value proposition

Optimal Application Scenarios for 5-Chloro-1-methyl-4-nitroimidazole-13C4 Based on Quantitative Differentiation Evidence


LC-MS/MS Isotope-Dilution Quantification of Azathioprine EP Impurity C in API and Finished Drug Products

This is the primary intended use case. 13C4-CMNI is spiked at a known concentration into azathioprine API or tablet sample extracts prior to sample preparation. Because the IS co-elutes with the native CMNI impurity and carries a +4 Da mass shift, the MS detector can independently monitor the analyte (e.g., m/z 162 → product ions) and the IS (e.g., m/z 166 → corresponding product ions). The analyte/IS peak-area ratio corrects for extraction recovery, matrix-induced ion suppression, and injection variability, enabling accurate quantification at sub-μg·mL⁻¹ levels suitable for ICH Q3A reporting thresholds [1].

Method Development and Validation for ANDA/DMF Regulatory Submissions Requiring Impurity Control

Pharmaceutical QC and R&D laboratories developing abbreviated new drug applications (ANDAs) or drug master files (DMFs) for generic azathioprine must demonstrate control of EP Impurity C. Using 13C4-CMNI as the internal standard from the outset of method development aligns the analytical procedure with regulatory expectations for isotope-dilution MS methods, which are preferred by agencies such as the FDA and EMA for their superior accuracy and precision in impurity assays [1]. The validated HPLC-UV performance metrics for CMNI (LOD 0.933 ng, recovery 100.0% RSD 0.14%) serve as a benchmark that an LC-MS/MS isotope-dilution method using 13C4-CMNI is well positioned to meet or exceed [2].

Metabolic and Pharmacokinetic Studies Involving Azathioprine and Its Degradation Products

Azathioprine is metabolized in vivo to 6-mercaptopurine, with CMNI released as a by-product of the non-enzymatic reaction with glutathione [1]. In preclinical and clinical pharmacokinetic studies where both CMNI and 6-MP levels must be monitored, 13C4-CMNI provides a clean internal standard channel that does not interfere with the quantification of other azathioprine-related species. This is particularly valuable when analyzing complex biological matrices (plasma, urine, tissue homogenates) where endogenous interferences and matrix effects are substantial [2].

Process Chemistry Quality Control: Monitoring Residual CMNI in Azathioprine Synthesis Batches

During the industrial synthesis of azathioprine, 5-chloro-1-methyl-4-nitroimidazole is reacted with 6-mercaptopurine; unreacted CMNI can persist as a process impurity in the final API. Process development chemists and QC laboratories can deploy 13C4-CMNI as the IS in an LC-MS/MS method to accurately quantify residual CMNI at levels well below the 0.10% threshold commonly required for unspecified impurities in APIs (ICH Q3A) [1]. The +4 Da mass shift ensures no isotopic interference from the bulk API or other process-related impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-1-methyl-4-nitroimidazole-13C4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.